![molecular formula C17H19N B13159972 N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C17H19N This compound is characterized by the presence of an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, and an amine group attached to the indane structure The compound also features a 4-methylphenylmethyl group attached to the nitrogen atom of the amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 2,3-dihydro-1H-inden-1-amine attacks the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: A compound with similar structural features but different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a different core structure but similar substituents.
4-Methyl-2,5-dimethoxyamphetamine: A compound with a similar aromatic ring system but different functional groups and biological activity.
The uniqueness of this compound lies in its specific indane structure and the presence of the 4-methylphenylmethyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17/h2-9,17-18H,10-12H2,1H3 |
InChI 键 |
CJGZTQKNZKSUDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


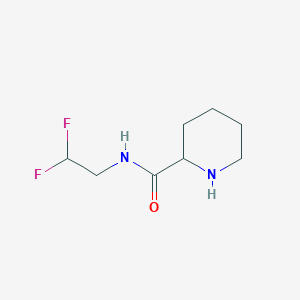
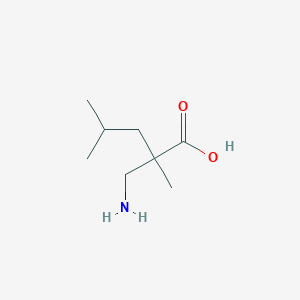
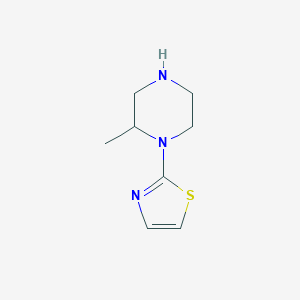
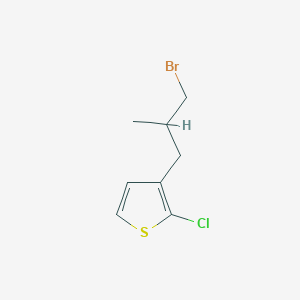
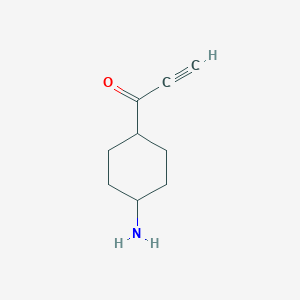

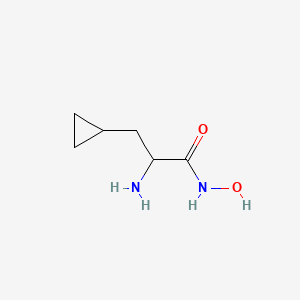

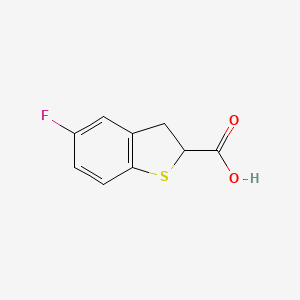
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

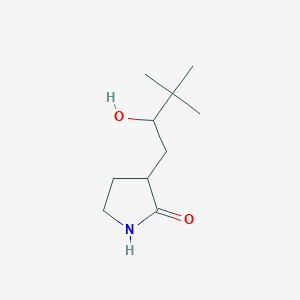

![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
